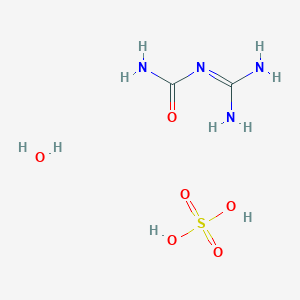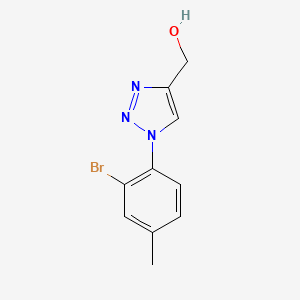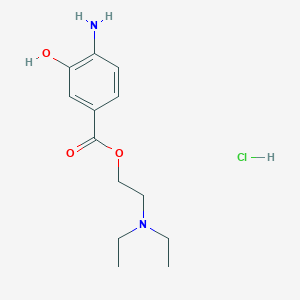![molecular formula C44H62S2Sn2 B13343185 [4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13343185.png)
[4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane is a complex organotin compound. Organotin compounds are known for their diverse applications in various fields, including organic synthesis, catalysis, and materials science. This particular compound features a thieno2,3-fbenzothiol core with trimethylstannyl groups, making it a unique and potentially valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane typically involves multiple steps, including the formation of the thieno2,3-fbenzothiol core and subsequent stannylation. The reaction conditions often require the use of organotin reagents, such as trimethyltin chloride, under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
化学反応の分析
Types of Reactions
[4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into different organotin derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of organotin derivatives with different functional groups.
科学的研究の応用
Chemistry
In chemistry, [4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane can be used as a precursor for the synthesis of other complex organotin compounds. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
The compound’s potential biological applications include its use as a probe for studying biological systems. Organotin compounds have been investigated for their antimicrobial and anticancer properties, and this compound could be explored for similar applications.
Medicine
In medicine, organotin compounds have shown promise as therapeutic agents. [4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane could be studied for its potential pharmacological activities, including its effects on cellular pathways and molecular targets.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings. Its unique properties may enhance the performance and durability of these materials.
作用機序
The mechanism of action of [4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane involves its interaction with molecular targets and pathways. The trimethylstannyl groups can facilitate binding to specific proteins or enzymes, modulating their activity. Additionally, the thieno2,3-fbenzothiol core can interact with cellular membranes, affecting their structure and function.
類似化合物との比較
Similar Compounds
[4,4,5,5-Tetramethyl-1,3,2-dioxaborolane]: This compound is used in various chemical transformations, including borylation and hydroboration reactions.
[4-Methoxyphenethylamine]: Known for its use as a precursor in organic synthesis.
[4,5-Dihydroxy-1,3-benzenedisulfonic acid]: An antioxidant compound with applications in biological research.
Uniqueness
[4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno2,3-fbenzothiol-6-yl]-trimethylstannane stands out due to its unique combination of a thieno2,3-fbenzothiol core and trimethylstannyl groups. This structure imparts distinct chemical and physical properties, making it valuable for a wide range of applications in chemistry, biology, medicine, and industry.
特性
分子式 |
C44H62S2Sn2 |
|---|---|
分子量 |
892.5 g/mol |
IUPAC名 |
[4,8-bis[4-(2-ethylhexyl)phenyl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane |
InChI |
InChI=1S/C38H44S2.6CH3.2Sn/c1-5-9-11-27(7-3)25-29-13-17-31(18-14-29)35-33-21-23-40-38(33)36(34-22-24-39-37(34)35)32-19-15-30(16-20-32)26-28(8-4)12-10-6-2;;;;;;;;/h13-22,27-28H,5-12,25-26H2,1-4H3;6*1H3;; |
InChIキー |
RXRFAJUGEMTZQS-UHFFFAOYSA-N |
正規SMILES |
CCCCC(CC)CC1=CC=C(C=C1)C2=C3C=C(SC3=C(C4=C2SC(=C4)[Sn](C)(C)C)C5=CC=C(C=C5)CC(CC)CCCC)[Sn](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5-Bromoisothiazolo[5,4-b]pyridin-3-yl)methanol](/img/structure/B13343104.png)
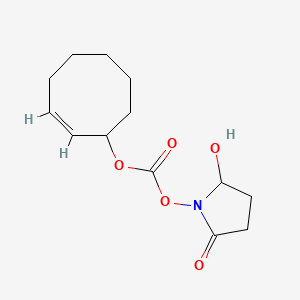

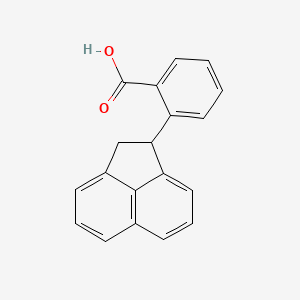
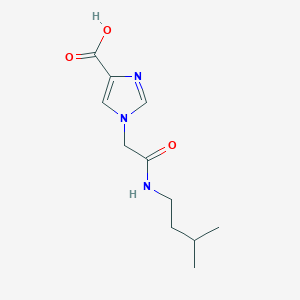

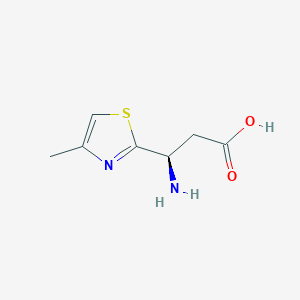
![(1-isopropyl-6-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B13343138.png)
![pentacyclo[14.2.1.03,8.09,18.012,17]nonadeca-1,3,5,7,9(18),10,12(17),13,15-nonaen-19-one](/img/structure/B13343145.png)

